molecular formula C9H8ClNO3 B1429412 Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate CAS No. 127690-17-9

Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate

Cat. No. B1429412
M. Wt: 213.62 g/mol
InChI Key: MWRSASWGUWGEKZ-UHFFFAOYSA-N
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Description

“Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate” is a chemical compound . It is a derivative of benzoxazole , a heterocyclic compound that has gained importance in medicinal chemistry due to its wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives can be synthesized through various methods . One such method involves the reaction of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate .


Molecular Structure Analysis

The molecular formula of “Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate” is C10H9ClO3 . It is a benzoxazole derivative, which is a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

Photochemistry and Vibrational Spectra

Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate has been studied for its photochemistry and vibrational spectra. Lopes et al. (2011) synthesized a related compound, Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, and explored its behavior under UV irradiation, revealing insights into its photoisomerization process (Lopes et al., 2011).

Crystal Structure Analysis

The crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, a derivative, was examined by Aydın et al. (2017). This work highlighted the planarity of the 2,3-dihydro-1,3-benzoxazole ring systems and their intermolecular interactions (Aydın et al., 2017).

Antiproliferation Activity in Cancer Cells

Kuzu et al. (2022) investigated 2-aryl and -heteroaryl benzoxazole derivatives for their antitumor activity. They found that certain derivatives, such as Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate, showed potential as cell-cycle blockers in cancer cells (Kuzu et al., 2022).

Synthesis and Derivative Studies

The synthesis and study of various derivatives, including those involving benzoxazole cores, are essential aspects of the scientific exploration of this compound. For example, Kato and Morie (1996) described the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a related derivative (Kato & Morie, 1996).

Antibacterial and Anticancer Properties

Benzoxepine-1,2,3-triazole hybrids, including derivatives of 5-chloro-2,3-dihydrobenzo[b]oxepine, were synthesized by Kuntala et al. (2015) and evaluated for their antibacterial and anticancer properties. These studies indicate the compound's potential in pharmaceutical applications (Kuntala et al., 2015).

properties

IUPAC Name

methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRSASWGUWGEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1NC2=C(O1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856261
Record name Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate

CAS RN

127690-17-9
Record name Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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